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Compound of Interest

Compound Name: Methyl 4-methylpicolinate

Cat. No.: B080786 Get Quote

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Methyl 4-methylpicolinate (CAS No: 13509-13-2), a substituted pyridine derivative.[1][2]

While experimental spectra for this specific compound are not widely available in public

databases, this document presents predicted data based on the analysis of structurally related

compounds and established principles of spectroscopic interpretation. This guide is intended

for researchers, scientists, and professionals in drug development who require an

understanding of the key spectral characteristics of this molecule for identification,

characterization, and quality control purposes.

The molecular structure of Methyl 4-methylpicolinate consists of a pyridine ring substituted

with a methyl group at the 4-position and a methyl ester group at the 2-position. Its molecular

formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .[2]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Methyl 4-methylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 Doublet (d) 1H H-6

~7.8 Singlet (s) 1H H-3

~7.2 Doublet (d) 1H H-5

~3.9 Singlet (s) 3H O-CH₃

~2.4 Singlet (s) 3H Ar-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~165 C=O (Ester)

~150 C-2

~148 C-6

~147 C-4

~125 C-3

~123 C-5

~52 O-CH₃

~21 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2990-2850 Medium Aliphatic C-H Stretch

~1725 Strong C=O Stretch (Ester)

~1600, ~1560 Medium-Strong C=C and C=N Ring Stretching

~1450, ~1380 Medium C-H Bending

~1250 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

151 High [M]⁺ (Molecular Ion)

120 High [M - OCH₃]⁺

92 Medium [M - COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound such as Methyl 4-methylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz

instrument.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to encompass the expected carbon chemical shifts (usually 0-200

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift

scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.

Thin Film: If the sample is a non-volatile liquid, a thin film can be prepared between two

salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
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Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization:

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically

70 eV) to induce ionization and fragmentation. This is a common method for volatile and

thermally stable small molecules.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance, generating a mass spectrum which is

a plot of relative intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 4-methylpicolinate.
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Caption: Workflow for the spectroscopic analysis of Methyl 4-methylpicolinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-methylpicolinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080786#spectroscopic-data-of-methyl-4-
methylpicolinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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